molecular formula C28H39N9O9S B14250298 H-Asn-Tyr-Asn-Met-His-OH CAS No. 251325-04-9

H-Asn-Tyr-Asn-Met-His-OH

Cat. No.: B14250298
CAS No.: 251325-04-9
M. Wt: 677.7 g/mol
InChI Key: NXWSDCRCIDFTEI-SXYSDOLCSA-N
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Description

The compound H-Asn-Tyr-Asn-Met-His-OH is a peptide composed of five amino acids: asparagine, tyrosine, asparagine, methionine, and histidine. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-Asn-Tyr-Asn-Met-His-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Asn-Tyr-Asn-Met-His-OH can undergo various chemical reactions, including:

    Oxidation: Tyrosine and methionine residues are susceptible to oxidation.

    Reduction: Disulfide bonds, if present, can be reduced.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Methionine sulfoxide, tyrosine dimer.

    Reduction: Reduced peptides with free thiol groups.

    Substitution: Modified peptides with substituted amino acids.

Scientific Research Applications

Peptides like H-Asn-Tyr-Asn-Met-His-OH have diverse applications in scientific research:

    Chemistry: Used as model compounds to study peptide synthesis and modification techniques.

    Biology: Investigated for their roles in cellular signaling and protein interactions.

    Medicine: Explored as potential therapeutic agents for diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

The mechanism of action of peptides like H-Asn-Tyr-Asn-Met-His-OH involves their interaction with specific molecular targets, such as enzymes or receptors. For instance, tyrosine residues can participate in phosphorylation events, which are critical for signal transduction pathways. The peptide’s structure allows it to bind to target proteins, modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

    H-Asn-Tyr-Asn-Gln-Pro-Asn-Ser: A similar peptide with a different sequence.

    H-Tyr-Phe-Val-Phe-OH: Another peptide with tyrosine but different amino acids.

Uniqueness

H-Asn-Tyr-Asn-Met-His-OH is unique due to its specific sequence, which imparts distinct biochemical properties and potential therapeutic applications. The presence of methionine and histidine residues can influence its reactivity and binding affinity to target proteins .

This detailed article provides a comprehensive overview of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

251325-04-9

Molecular Formula

C28H39N9O9S

Molecular Weight

677.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C28H39N9O9S/c1-47-7-6-18(25(42)37-21(28(45)46)9-15-12-32-13-33-15)34-27(44)20(11-23(31)40)36-26(43)19(8-14-2-4-16(38)5-3-14)35-24(41)17(29)10-22(30)39/h2-5,12-13,17-21,38H,6-11,29H2,1H3,(H2,30,39)(H2,31,40)(H,32,33)(H,34,44)(H,35,41)(H,36,43)(H,37,42)(H,45,46)/t17-,18-,19-,20-,21-/m0/s1

InChI Key

NXWSDCRCIDFTEI-SXYSDOLCSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CSCCC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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